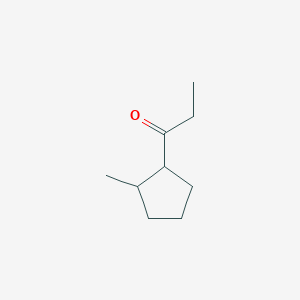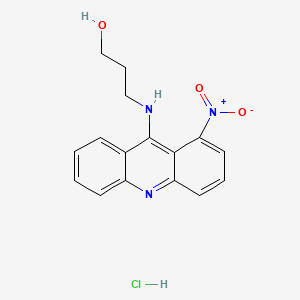
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific reactivity and interaction with biological systems .
Vorbereitungsmethoden
The synthesis of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several stepsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously monitored to optimize the synthesis process .
Analyse Chemischer Reaktionen
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions often employ reducing agents like hydrogen or metal hydrides, resulting in the conversion of nitro groups to amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
2-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the propanol group.
1-Propanol, 3-((2-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the nitro group.
1-Propanol, 3-((1-nitro-8-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the acridine group.
These compounds share similar chemical properties but differ in their reactivity and biological effects, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
80704-86-5 |
|---|---|
Molekularformel |
C16H16ClN3O3 |
Molekulargewicht |
333.77 g/mol |
IUPAC-Name |
3-[(1-nitroacridin-9-yl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H15N3O3.ClH/c20-10-4-9-17-16-11-5-1-2-6-12(11)18-13-7-3-8-14(15(13)16)19(21)22;/h1-3,5-8,20H,4,9-10H2,(H,17,18);1H |
InChI-Schlüssel |
KZTWAJGBQOAVEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


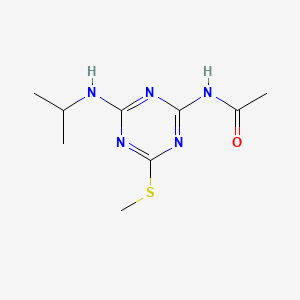
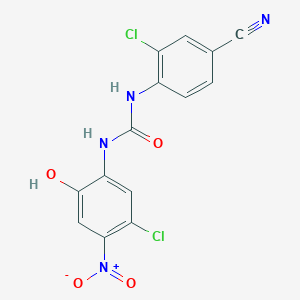
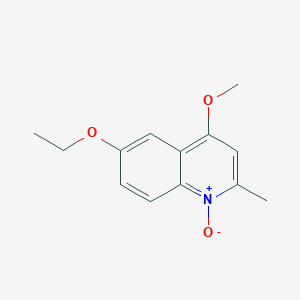
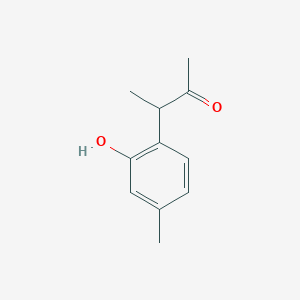
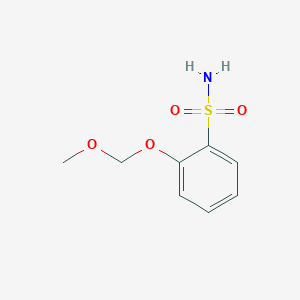
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
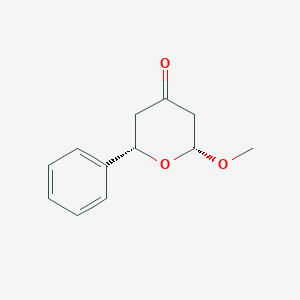
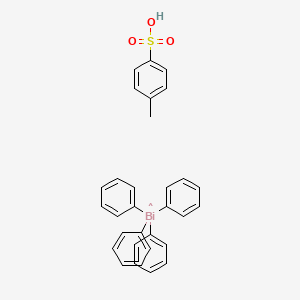

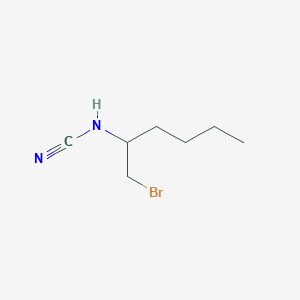
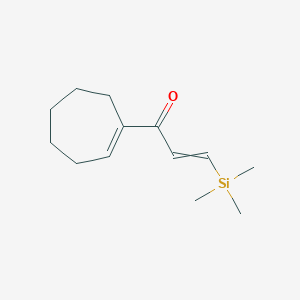
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
